
Cyanoacetone sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanoacetone sodium, also known as sodium cyanoacetone, is an organic compound with the molecular formula C4H4NNaO. It is a sodium salt of cyanoacetone, characterized by the presence of a nitrile group (-CN) and a ketone group (-CO). This compound is used as a synthetic intermediate in various chemical reactions and has applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Cyanoacetone sodium can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide. The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products . The general reaction scheme is as follows:
CH3CN+CH3COOR+MOH→CH3COCH2CN+ROH
where R is an alkyl group, and M is an alkali metal such as sodium or potassium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation.
化学反应分析
Types of Reactions
Cyanoacetone sodium undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The ketone group can undergo condensation reactions with aldehydes or other ketones, forming larger molecules.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes and ketones, with acidic or basic catalysts.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles.
Condensation Reactions: Formation of β-keto nitriles or other larger molecules.
Reduction: Formation of primary amines.
科学研究应用
Cyanoacetone sodium is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the synthesis of pharmacologically active compounds.
Materials Science: As a precursor for the preparation of polymers and other advanced materials.
Catalysis: As a ligand or intermediate in catalytic processes.
作用机制
The mechanism of action of cyanoacetone sodium involves its functional groups, which participate in various chemical reactions. The nitrile group can act as a nucleophile, attacking electrophilic centers in other molecules. The ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of the sodium ion, which stabilizes the negative charge on the intermediate species.
相似化合物的比较
Similar Compounds
Acetone Cyanohydrin: Similar in structure but contains a hydroxyl group instead of a nitrile group.
Cyanoacetic Acid: Contains a carboxyl group instead of a ketone group.
Ethyl Cyanoacetate: An ester derivative of cyanoacetic acid.
Uniqueness
Cyanoacetone sodium is unique due to its combination of a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C4H5NNaO |
|---|---|
分子量 |
106.08 g/mol |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2H2,1H3; |
InChI 键 |
AWDAGITZFQFGGR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC#N.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


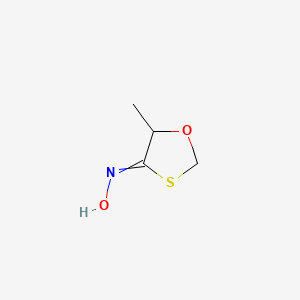
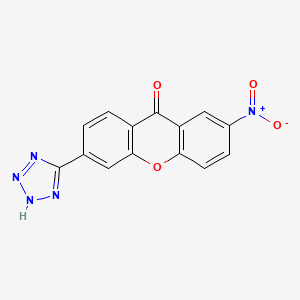
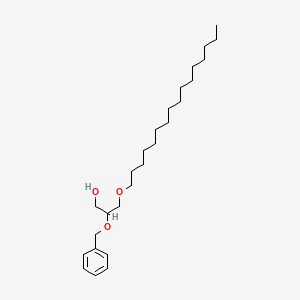
![2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)
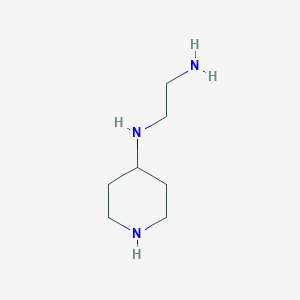

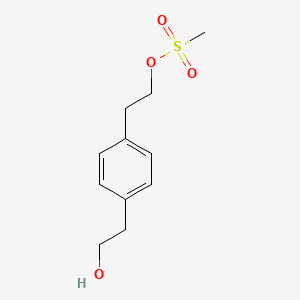
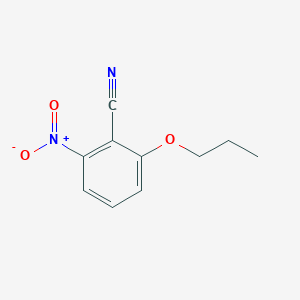
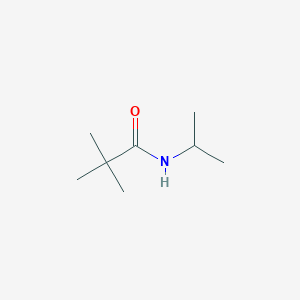
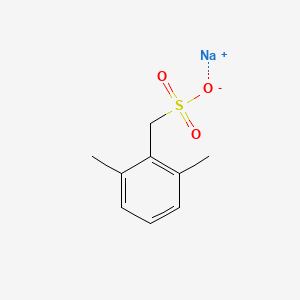
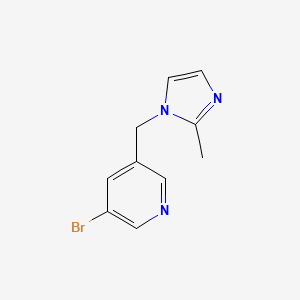
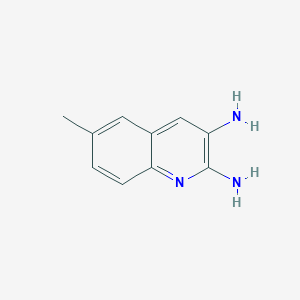

![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B8480421.png)
